2',3'-Didésoxyguanosine

Vue d'ensemble

Description

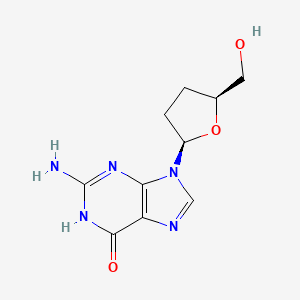

La didésoxyguanosine est un analogue de nucléoside qui est structurellement similaire à la désoxyguanosine mais qui ne possède pas de groupes hydroxyle aux positions 2' et 3' de sa partie sucre. Cette modification en fait un composé important dans l'étude des acides nucléiques et de leurs analogues, en particulier dans le contexte de la recherche antivirale et anticancéreuse .

Applications De Recherche Scientifique

Dideoxyguanosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleic acid analogs.

Biology: It serves as a tool for studying DNA replication and repair mechanisms.

Medicine: Dideoxyguanosine is investigated for its potential antiviral properties, particularly against hepatitis B virus

Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.

Mécanisme D'action

Target of Action

The primary target of 2’,3’-Dideoxyguanosine is the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase . This enzyme is crucial for the replication of the virus, as it facilitates the synthesis of a DNA copy of the RNA genome .

Mode of Action

2’,3’-Dideoxyguanosine inhibits the HIV-1 reverse transcriptase . It is incorporated into the growing 3’ end of the DNA product by the reverse transcriptase, which leads to the termination of the viral DNA chain . This effectively halts the replication of the virus .

Biochemical Pathways

The activation of 2’,3’-Dideoxyguanosine involves its conversion to mono-, di-, and triphosphorylated metabolites . This process is dose-dependent and occurs proportionately to the exogenous concentration of the drug . Two different routes of metabolism initiate the phosphorylation of 2’,3’-Dideoxyguanosine to its active dideoxynucleotides: one being deoxycytidine kinase and the other a cytosolic-5’-nucleotidase acting in the anabolic direction as a phosphotransferase .

Pharmacokinetics

The pharmacokinetics of 2’,3’-Dideoxyguanosine and its major metabolites have been studied in non-human primate models . The compound exhibits a mean residence time of 0.17 hours in plasma . The clearance of 2’,3’-Dideoxyguanosine is 0.70 liters/h/kg, and its half-life is 1.7 hours .

Result of Action

The result of the action of 2’,3’-Dideoxyguanosine is the inhibition of the replication of HIV-1 . By terminating the viral DNA chain, the compound prevents the virus from replicating and spreading .

Action Environment

The action of 2’,3’-Dideoxyguanosine can be influenced by various environmental factors. For instance, the stability of the compound at room temperature can affect its efficacy . It is recommended that the compound should be stored in the freezer to maintain its stability . Furthermore, the compound’s action can be affected by the presence of other compounds in the environment. For example, the presence of other antiviral compounds can lead to cross-resistance .

Analyse Biochimique

Biochemical Properties

2’,3’-Dideoxyguanosine plays a pivotal role in biochemical reactions by acting as a chain terminator during DNA synthesis. This compound is incorporated into the growing DNA strand by viral DNA polymerases, leading to the termination of DNA elongation . The enzymes primarily involved in this process include reverse transcriptase and DNA polymerase. 2’,3’-Dideoxyguanosine interacts with these enzymes by mimicking the natural nucleoside guanosine, thereby inhibiting the replication of viral DNA.

Cellular Effects

2’,3’-Dideoxyguanosine exerts profound effects on various types of cells and cellular processes. In human lymphoid cells, it inhibits the replication of human immunodeficiency virus by terminating DNA synthesis . This compound also affects telomere length in human telomerase-immortalized fibroblast cells, leading to telomere shortening and subsequent cellular senescence . Additionally, 2’,3’-Dideoxyguanosine influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA polymerases and reverse transcriptases .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxyguanosine involves its incorporation into the viral DNA strand, where it acts as a chain terminator. This compound binds to the active site of viral DNA polymerases, preventing the addition of further nucleotides . By inhibiting the activity of reverse transcriptase and DNA polymerase, 2’,3’-Dideoxyguanosine effectively halts the replication of viral DNA . This mechanism is particularly effective against human immunodeficiency virus and hepatitis B virus, making 2’,3’-Dideoxyguanosine a promising antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxyguanosine have been observed to change over time. This compound is relatively stable under controlled conditions, but its antiviral activity can diminish over prolonged exposure . Long-term treatment with 2’,3’-Dideoxyguanosine has been shown to result in telomere shortening in human telomerase-immortalized fibroblast cells, which stabilizes after a certain period . Additionally, the degradation of 2’,3’-Dideoxyguanosine in vitro can lead to the accumulation of less-than-full-length viral RNA species .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxyguanosine vary with different dosages in animal models. In a duck model of hepatitis B virus infection, this compound effectively inhibited viral replication in a dose-dependent manner . At high doses, 2’,3’-Dideoxyguanosine can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing toxicity.

Metabolic Pathways

2’,3’-Dideoxyguanosine is metabolized through several pathways in human lymphoid cells. The primary enzymes involved in its metabolism include deoxycytidine kinase and cytosolic-5’-nucleotidase . These enzymes phosphorylate 2’,3’-Dideoxyguanosine to its active dideoxynucleotide forms, which are essential for its antiviral activity . The metabolic pathways of 2’,3’-Dideoxyguanosine also involve the conversion of this compound to its mono-, di-, and triphosphorylated metabolites .

Transport and Distribution

The transport and distribution of 2’,3’-Dideoxyguanosine within cells and tissues are facilitated by various transporters and binding proteins. This compound is efficiently taken up by human lymphoid cells and distributed to different cellular compartments . The localization and accumulation of 2’,3’-Dideoxyguanosine within cells are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

2’,3’-Dideoxyguanosine is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is crucial for its antiviral activity, as it needs to be incorporated into the viral DNA within the nucleus . The targeting signals and post-translational modifications that direct 2’,3’-Dideoxyguanosine to specific compartments or organelles are essential for its function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La didésoxyguanosine peut être synthétisée par un processus en plusieurs étapes impliquant le traitement de la 3'-amino-3'-désoxythymidine et de la 2,6-diaminopurine avec la pyrimidine nucléoside phosphorylase et la purine nucléoside phosphorylase pour préparer la 3'-amino-2',3'-didésoxyribosyl 2,6-diaminopurine. Cet intermédiaire est ensuite converti enzymatiquement avec l'adénosine désaminase pour produire de la didésoxyguanosine .

Méthodes de production industrielle : La production industrielle de la didésoxyguanosine implique généralement l'utilisation de cellules microbiennes ayant une activité de nucléoside phosphorylase, soit par isolation et purification d'enzymes, soit par des techniques de recombinaison génétique .

Analyse Des Réactions Chimiques

Types de réactions : La didésoxyguanosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile impliquent généralement des réactifs comme l'azoture de sodium ou des composés halogénés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés de nucléosides oxydés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels .

4. Applications de la recherche scientifique

La didésoxyguanosine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse d'analogues d'acides nucléiques.

Biologie : Elle sert d'outil pour étudier les mécanismes de réplication et de réparation de l'ADN.

Médecine : La didésoxyguanosine est étudiée pour ses propriétés antivirales potentielles, en particulier contre le virus de l'hépatite B

Industrie : Elle est utilisée dans le développement de médicaments à base de nucléosides et d'outils de diagnostic.

5. Mécanisme d'action

La didésoxyguanosine exerce ses effets principalement en inhibant les ADN polymérases virales. Elle est incorporée dans la chaîne d'ADN en croissance pendant la réplication, ce qui conduit à la terminaison de la chaîne en raison de l'absence de groupe hydroxyle en position 3'. Ce mécanisme est particulièrement efficace contre les virus tels que le virus de l'immunodéficience humaine et le virus de l'hépatite B .

Composés similaires :

Désoxyguanosine : Structure similaire mais contient des groupes hydroxyle aux positions 2' et 3'.

Azidothymidine : Un autre analogue de nucléoside utilisé en thérapie antivirale.

Didésoxycytidine : Manque de groupes hydroxyle aux positions 2' et 3', similaire à la didésoxyguanosine.

Unicité : La structure unique de la didésoxyguanosine, qui ne possède pas de groupes hydroxyle aux positions 2' et 3', la rend particulièrement efficace pour la terminaison de la synthèse de l'ADN, ce qui est une caractéristique clé de son activité antivirale .

Comparaison Avec Des Composés Similaires

Deoxyguanosine: Similar in structure but contains hydroxyl groups at the 2’ and 3’ positions.

Azidothymidine: Another nucleoside analog used in antiviral therapy.

Dideoxycytidine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to dideoxyguanosine.

Uniqueness: Dideoxyguanosine’s unique structure, lacking hydroxyl groups at the 2’ and 3’ positions, makes it particularly effective in terminating DNA synthesis, which is a key feature in its antiviral activity .

Activité Biologique

2',3'-Dideoxyguanosine (ddG) is a nucleoside analog that has garnered significant attention due to its antiviral properties, particularly against human immunodeficiency virus (HIV). This article provides a comprehensive overview of the biological activity of ddG, including its pharmacological effects, mechanisms of action, metabolism, and relevant case studies.

Antiviral Activity

The primary biological activity of 2',3'-dideoxyguanosine is its effectiveness as an antiviral agent. Studies have demonstrated that ddG exhibits potent anti-HIV activity, with an effective dose (EC50) ranging from 0.1 to 1.0 µM in various human cell lines such as H-9 and MT-2 cells . Notably, the presence of excess natural purine nucleosides does not reverse the antiviral effects of ddG, suggesting a unique mechanism of action that does not rely on its conversion to active triphosphate forms .

The mechanism by which ddG exerts its antiviral effects involves its incorporation into viral DNA during replication. However, studies have shown that the formation of ddG triphosphate was not detected in certain cell types despite the presence of effective concentrations of ddG, raising questions about the necessity of this metabolite for its antiviral activity .

Metabolism and Pharmacokinetics

The metabolism of ddG is critical to understanding its biological activity. In vitro studies indicate that ddG undergoes extensive catabolism in human cells, leading to the production of various metabolites. For example, when CEM cells were treated with labeled ddG, most of the isotope was recovered as ribo- and deoxyribonucleotides rather than as ddG nucleotides . This suggests that while ddG can be phosphorylated to its active form, the efficiency may vary significantly across different cell types.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of 2',3'-dideoxyguanosine:

- Study on Cellular Pharmacology : A study investigated the uptake and metabolism of ddG in HIV-infected and non-infected cells. It found that intracellular levels of ddG were significantly higher than extracellular levels, indicating efficient cellular uptake .

- Prodrug Approaches : Research has explored the use of prodrugs derived from ddG to enhance its pharmacokinetic properties. For instance, a guanosine prodrug approach has been shown to improve the bioavailability and efficacy of guanosine analogs in vitro .

- Comparative Studies : A comparative analysis of various nucleoside analogs indicated that ddG's EC50 values were competitive with other established antiretroviral agents. For example, in MT-2 cells, ddG exhibited an EC50 comparable to that of other nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir and carbovir .

Table 1: Antiviral Efficacy Comparison

| Nucleoside | EC50 (μM) | IC50 (μM) | Trials |

|---|---|---|---|

| ddC | 0.27 ± 0.03 | 4 ± 1.4 | 3 |

| ddI | 18 ± 4 | >>100 | 3 |

| DAPD | 10 ± 4 | >>100 | 3 |

| CBV | 1.1 ± 0.1 | >100 | 3 |

| Abacavir | 2.5 ± 0.5 | 52 ± 10 | 4 |

| D4T | 2.8 ± 0.7 | >100 | 8 |

| D4G (PBS) | 4.8 ± 1.6 | 47 ± 14 | 10 |

Note: Values represent mean ± standard deviation; ND = no detectable anti-HIV activity .

Propriétés

IUPAC Name |

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZPNCLRLDXJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234527 | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85326-06-3 | |

| Record name | Dideoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.